
2,2/'-Diphenylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2/'-Diphenylazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C24H18N2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemical Applications
Photoswitching Properties
2,2'-Diphenylazobenzene is known for its remarkable photoswitching capabilities. When exposed to UV light, it undergoes a reversible transformation between its trans and cis isomers. This property is exploited in various applications:
- Molecular Switches : The compound acts as a molecular switch in photonic devices and sensors. Its ability to change configuration upon light exposure allows for the development of advanced optical materials.
- Photoresponsive Polymers : Research has shown that incorporating 2,2'-Diphenylazobenzene into polymer matrices can yield materials that respond to light stimuli, leading to applications in drug delivery systems and smart coatings .
Biological Applications
Antimicrobial and Anticancer Activity
Recent studies have highlighted the potential of 2,2'-Diphenylazobenzene derivatives in medicinal chemistry:
- Antimicrobial Activity : Certain derivatives of 2,2'-Diphenylazobenzene have demonstrated significant antimicrobial effects against various bacterial strains. For instance, compounds with modifications at the phenyl rings showed improved activity against resistant strains of bacteria .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Studies indicate that specific derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the disruption of cellular processes through reactive oxygen species generation .
Material Science
Synthesis of Advanced Materials
The unique properties of 2,2'-Diphenylazobenzene make it a valuable component in the synthesis of advanced materials:
- Conductive Polymers : The incorporation of azo compounds into polymer matrices has led to the development of conductive polymers with applications in organic electronics and photovoltaic devices.
- Nanostructured Materials : Research indicates that azobenzene derivatives can be used to create nanostructured materials with tailored optical properties, useful in photonic applications .
Case Study 1: Photonic Devices
A study investigated the use of 2,2'-Diphenylazobenzene in creating a photonic device capable of switching states under light exposure. The results showed a rapid response time and excellent stability over multiple cycles, demonstrating its potential for practical applications in optical switches.
Case Study 2: Anticancer Drug Development
Another study focused on synthesizing novel derivatives of 2,2'-Diphenylazobenzene with enhanced anticancer activity. The synthesized compounds were tested against several cancer cell lines, revealing IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as effective cancer treatments .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Photochemistry | Molecular switches | Effective switching behavior under UV light |
| Biological Research | Antimicrobial agents | Significant activity against resistant bacteria |
| Material Science | Conductive polymers | Improved electrical properties |
| Drug Development | Anticancer compounds | Lower IC50 values compared to standard treatments |
Propiedades
Número CAS |
13710-27-5 |
|---|---|
Fórmula molecular |
C24H18N2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
bis(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clave InChI |
DHOKCZIVZPGGLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
Sinónimos |
2,2'-Diphenylazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















